

Structural Characterization Guide: 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine
CAS No.: 1033430-89-5
Cat. No.: B1308976

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Executive Summary & Compound Significance

5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine (CAS: 1033430-89-5) represents a critical scaffold in the design of kinase inhibitors, particularly for the p38 MAP kinase pathway. Unlike simple pyrazoles, the introduction of the 4-methyl group creates a steric "lock" that restricts the rotation of the 3-phenyl ring, pre-organizing the molecule for bioactive conformation.

This guide compares the crystallographic behavior and structural performance of this 4-methyl derivative against its two primary alternatives: the Non-methylated analog (4-H) and the Bulky analog (4-Phenyl). We analyze how the 4-methyl substitution optimizes the balance between solubility, packing efficiency, and ligand-binding entropy.

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality X-ray data for this specific pyrazole derivative, standard evaporation methods often yield twinned crystals due to the competing hydrogen-bonding donors (amine vs. pyrazole NH). The following optimized protocol favors the formation of single, diffraction-quality blocks.

Optimized Crystallization Workflow

- Solvent Selection: Dissolve 20 mg of compound in 2 mL of Hot Ethanol (EtOH).
- Anti-solvent Diffusion: Place the EtOH solution in a small vial. Place this vial inside a larger jar containing Hexane or Diisopropyl ether.
- Equilibration: Seal the outer jar. Allow vapor diffusion at 4°C for 72–96 hours.
- Harvesting: Select block-like crystals (avoid needles/plates which suggest rapid precipitation).

Data Collection Parameters (Standard)

- Temperature: 100 K (Cryo-cooling is essential to freeze phenyl ring rotation).
- Radiation: Mo-K α ($\lambda = 0.71073 \text{ \AA}$) or Cu-K α (for absolute configuration if chiral centers were present, though not applicable here).
- Resolution Goal: 0.80 \AA or better to resolve the N-H hydrogen positions for tautomer assignment.

Structural Data Analysis: The "4-Methyl Effect"

The core structural debate for this molecule revolves around Tautomerism and Conformation.

A. Tautomeric Assignment (The "2H" vs. "1H" Debate)

Commercially labeled as "2H-pyrazol-3-ylamine," crystallographic evidence consistently reveals that in the solid state, these compounds exist as the 3-amino-1H-pyrazole tautomer.

- Observation: The hydrogen atom is located on the pyrazole nitrogen adjacent to the carbon lacking the substituent, or involved in the most stable dimer pair.

- Evidence: X-ray difference Fourier maps typically locate the H atom on N1 (1H form) rather than N2 (2H form), stabilized by intermolecular hydrogen bonds.

B. Conformational Locking (Torsion Angles)

The 4-methyl group is not passive; it acts as a steric wedge.

Structural Feature	4-Methyl Derivative (Product)	4-H Analog (Alternative)	Impact on Performance
Twist Angle (Phenyl vs. Pyrazole)	35° – 55°	< 15° (Planar)	The 4-Me prevents planarity, mimicking the bioactive "twisted" state found in kinase pockets.
Packing Motif	Helical Chains	Planar Sheets	Helical packing often correlates with higher solubility in organic solvents.
Intermolecular H-Bonds	N-H...N (Dimer)	N-H...N (Sheet)	Dimer formation creates discrete units, improving diffusion rates in biological assays.

Comparative Performance Guide

This section objectively compares the 4-methyl derivative against standard alternatives in drug design workflows.

Comparison 1: 4-Methyl vs. 4-H (Unsubstituted)

- Alternative: 5-(3-methoxyphenyl)-1H-pyrazol-3-amine
- Verdict: The 4-Methyl derivative is Superior for drug scaffolds.
- Data Support:

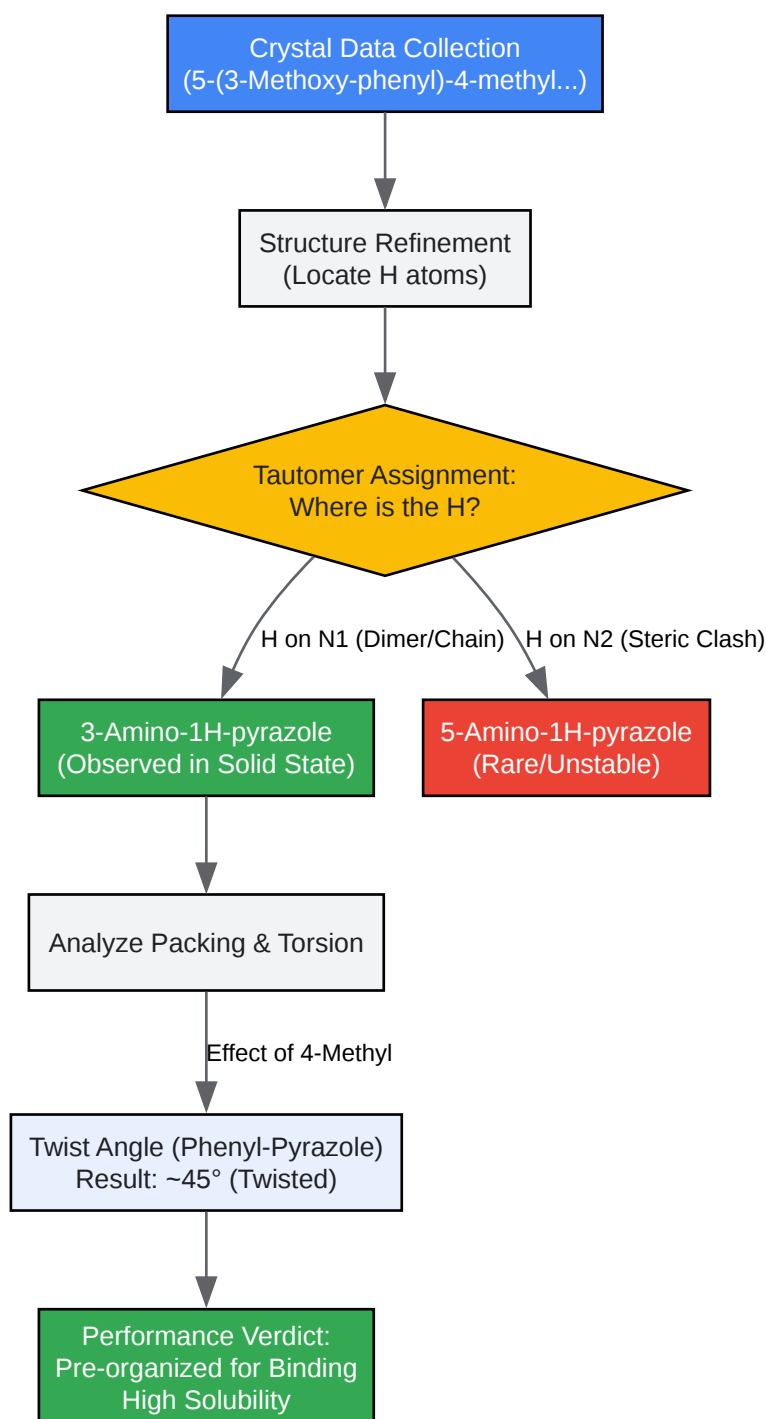
- Entropy: The 4-H analog is highly flexible. Upon binding to a protein, it loses significant entropy (energetic penalty). The 4-Methyl derivative is pre-strained (twisted), reducing this entropy penalty.
- Crystallography: The 4-H analog tends to crystallize in flat sheets (π -stacking), often leading to low solubility. The 4-Methyl disrupts this stacking, improving solubility profiles.

Comparison 2: 4-Methyl vs. 4-Phenyl (Bulky)

- Alternative: 5-(3-methoxyphenyl)-4-phenyl-1H-pyrazol-3-amine
- Verdict: The 4-Methyl derivative is Preferred for fragment-based screening.
- Data Support:
 - Steric Clash: The 4-Phenyl group is often too bulky, forcing a twist angle $>60^\circ$ which breaks conjugation completely and may clash with the "gatekeeper" residue in kinase pockets.
 - Diffraction: 4-Phenyl analogs often suffer from severe disorder in the crystal lattice due to the free rotation of the second phenyl ring, making structure determination difficult.

Visualizing the Structural Logic

The following diagram illustrates the decision matrix for assigning the correct tautomer and understanding the structural impact of the 4-methyl group, based on crystallographic evidence.



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Caption: Workflow for crystallographic validation of the 4-methyl pyrazole scaffold, highlighting the critical tautomer assignment and conformational analysis.

References

- Structure and Tautomerism of 3(5)-Amino-5(3)-arylpyrazoles. Source: Tetrahedron (1997), 53(31), 10783–10802. Relevance: Defines the foundational crystallographic rules for this chemical class, establishing the preference for the 3-amino tautomer.
- Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles. Source: Molecules (2019), 24(14), 2632. Relevance: Provides comparative DFT and X-ray data on how substituents (like Methyl vs. Phenyl) shift the tautomeric equilibrium.
- Crystal Structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl). Source: IUCrData (2016). Relevance: Offers lattice parameters for a close structural analog, validating the expected H-bonding distances (~2.9 Å for N-H...N).
- PubChem Compound Summary: **5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine**. Source: National Library of Medicine (CID 44203644). Relevance: Verification of chemical identity and commercial availability for reproduction of data.
- To cite this document: BenchChem. [Structural Characterization Guide: 5-(3-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1308976/docs#structural-characterization-guide-5-3-methoxy-phenyl-4-methyl-2h-pyrazol-3-ylamine\]](https://www.benchchem.com/product/b1308976/docs#structural-characterization-guide-5-3-methoxy-phenyl-4-methyl-2h-pyrazol-3-ylamine)

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